Pentafluoropropionic anhydride

Catalog No.
S572449
CAS No.
356-42-3
M.F
C6F10O3
M. Wt
310.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropropionic anhydride

CAS Number

356-42-3

Product Name

Pentafluoropropionic anhydride

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate

Molecular Formula

C6F10O3

Molecular Weight

310.05 g/mol

InChI

InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16

InChI Key

XETRHNFRKCNWAJ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F

Synonyms

pentafluoropropionic acid anhydride, pentafluoropropionic anhydride, perfluoropropionic anhydride, PFPAH

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F

Derivatization Agent for Analytical Applications

PFPA's ability to react with hydroxyl (-OH) groups makes it a valuable tool for derivatizing various analytes in analytical chemistry. This process modifies the analyte's chemical properties, enhancing its detectability or separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Determination of Biologically Important Acids: A study employed PFPA to prepare halogenated derivatives of phenolic acids present in cerebrospinal fluid. This derivatization step facilitated the identification and quantification of these crucial biomolecules using gas chromatography-mass spectrometry (GC-MS) [].

Detection of Endogenous Amines

PFPA's reactivity with amines allows researchers to derivatize and detect them in complex biological samples. This application is particularly useful in neuroscience research for studying the presence and distribution of specific neurotransmitters within the brain.

  • Detection of Tetrahydroisoquinolines: Researchers utilized PFPA to derivatize 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methylated derivative (1-methyl-TIQ) in rat brain tissue. This derivatization step enabled the sensitive detection and identification of these endogenous amines using GC-multiple ion detection (GC-MID) [].

Analysis of Dopamine Metabolites

Similar to its application in amine detection, PFPA can derivatize dopamine metabolites for improved analysis using GC. This approach allows researchers to investigate dopamine metabolism in various biological systems.

  • Analysis of Dopamine Metabolites in Rat Striatum: A study employed PFPA derivatization to simultaneously determine the major metabolites of dopamine in the striatum, a brain region involved in motor control and reward processing. This approach facilitated the analysis of these metabolites using GC [].

Pentafluoropropionic anhydride is a perfluorinated organic compound with the chemical formula C6_6F10_{10}O3_3. It is characterized by its high reactivity and volatility, making it a valuable reagent in organic synthesis, particularly in the derivatization of amines and alcohols. The compound is a colorless liquid that exhibits corrosive properties and reacts violently with water, releasing toxic fumes. Its structure features a propionic acid moiety with five fluorine atoms attached, contributing to its unique chemical behavior and stability under various conditions .

. It reacts readily with amines to form stable pentafluoropropionamide derivatives. For instance, the reaction of pentafluoropropionic anhydride with histamine results in the formation of di-pentafluoropropionyl derivatives, which can be analyzed using gas chromatography-mass spectrometry techniques . Additionally, it has been shown to degrade polypeptides when vaporized at low temperatures, leading to smaller peptide fragments .

The biological activity of pentafluoropropionic anhydride is primarily associated with its role in the derivatization of biologically relevant amines and amino acids. This derivatization enhances the detection sensitivity and specificity in analytical methods such as liquid chromatography-tandem mass spectrometry. Studies have demonstrated that derivatives formed from histamine and other amines exhibit stability in biological matrices, allowing for accurate quantification in complex samples like plasma and urine .

Pentafluoropropionic anhydride can be synthesized through several methods, including:

  • Reaction of Pentafluoropropionic Acid with Thionyl Chloride: This method involves treating pentafluoropropionic acid with thionyl chloride to produce the anhydride.
  • Direct Fluorination: Another method involves direct fluorination of propionic anhydride using fluorinating agents under controlled conditions.
  • Dehydration Techniques: Dehydration of pentafluoropropionic acid under specific conditions can also yield pentafluoropropionic anhydride .

Pentafluoropropionic anhydride has several applications across different fields:

  • Analytical Chemistry: It is widely used for the derivatization of amines and alcohols to improve their detectability in mass spectrometry.
  • Synthetic Organic Chemistry: The compound serves as a reagent for synthesizing fluorinated compounds, which are often more stable and exhibit unique properties.
  • Biochemical Research: Its ability to form stable derivatives makes it useful for studying biomolecules and their interactions .

Interaction studies involving pentafluoropropionic anhydride focus on its reactivity with various biological molecules. For example, research has shown that this compound can effectively derivatize primary and secondary amines, resulting in derivatives that are suitable for mass spectrometric analysis. These studies highlight the compound's utility in understanding metabolic pathways and the behavior of neurotransmitters in biological systems .

Pentafluoropropionic anhydride shares similarities with other perfluorinated compounds but is unique due to its specific reactivity profile. Here are some comparable compounds:

Compound NameFormulaUnique Features
Perfluoroacetic AnhydrideC3_3F5_5O3_3Less reactive than pentafluoropropionic anhydride; used for similar derivatization purposes.
Perfluorobutyric AnhydrideC4_4F7_7O3_3Larger carbon chain; exhibits similar reactivity but different applications.
Trifluoroacetic AnhydrideC2_2F3_3O3_3Smaller molecular size; commonly used for peptide synthesis but less stable than pentafluoropropionic anhydride.

Pentafluoropropionic anhydride stands out due to its high stability and efficiency in forming derivatives suitable for analytical applications, making it particularly valuable in biochemical research and analytical chemistry .

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate [1] [5] [23]. This systematic name precisely describes the structural arrangement of the molecule, indicating the presence of two pentafluoropropanoyl moieties connected through an anhydride linkage [1]. The nomenclature reflects the compound's derivation from pentafluoropropanoic acid, where two acid molecules have undergone dehydration to form the corresponding anhydride [2].

The compound is recognized by numerous synonyms in chemical literature and commercial databases [1] [4]. The most commonly employed alternative designation is Perfluoropropionic anhydride, which emphasizes the complete fluorination of the propyl chain [1] [4]. Additional recognized synonyms include Pentafluoropropanoic anhydride, Pentafluoropropionic acid anhydride, and Perfluoropropionic acid anhydride [1] [2] [4]. The systematic chemical nomenclature also encompasses Propanoic acid, pentafluoro-, anhydride and Propionic acid, pentafluoro-, anhydride, which reflect alternative naming conventions based on the parent carboxylic acid structure [1] [2].

Nomenclature TypeDesignation
International Union of Pure and Applied Chemistry Name2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate
Common NamePentafluoropropionic anhydride
Primary SynonymPerfluoropropionic anhydride
Alternative SynonymsPentafluoropropanoic anhydride; Pentafluoropropionic acid anhydride; Perfluoropropionic acid anhydride
Systematic AlternativesPropanoic acid, pentafluoro-, anhydride; Propionic acid, pentafluoro-, anhydride

Molecular Formula and Structural Isomerism

The molecular formula of pentafluoropropionic anhydride is C₆F₁₀O₃, representing a compound with six carbon atoms, ten fluorine atoms, and three oxygen atoms [1] [2] [4]. The molecular weight is precisely 310.0464 grams per mole, as determined through high-resolution mass spectrometry analysis [2] [5]. The structural arrangement consists of two pentafluoropropyl chains connected through a central anhydride functional group, creating a symmetrical molecular architecture [1] [25].

The compound exhibits an achiral molecular structure with no defined stereocenters, resulting in the absence of optical activity [25]. The stereochemical analysis reveals zero E/Z centers and no configurational isomers, indicating that pentafluoropropionic anhydride exists as a single constitutional isomer [25]. The molecular geometry is characterized by the presence of 13 hydrogen bond acceptor sites, reflecting the high electronegativity of the fluorine substituents and the oxygen atoms within the anhydride linkage [3].

The Simplified Molecular Input Line Entry System representation of the compound is C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F, which provides a linear notation describing the connectivity and bonding patterns [5] [23] [25]. The International Chemical Identifier key XETRHNFRKCNWAJ-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and chemical information retrieval [1] [2] [5].

Structural analysis indicates that the compound possesses four rotatable bonds, providing conformational flexibility around the central anhydride linkage and the carbon-carbon bonds within the propyl chains [3]. The topological polar surface area measures 43.4 square angstroms, reflecting the molecular surface area occupied by polar atoms and their attached hydrogen atoms [3]. The formal charge of the molecule is zero, consistent with its neutral electronic state [3].

Structural ParameterValue
Molecular FormulaC₆F₁₀O₃
Molecular Weight310.0464 g/mol
Hydrogen Bond Acceptors13
Rotatable Bonds4
Topological Polar Surface Area43.4 Ų
StereochemistryAchiral
Defined Stereocenters0
Optical ActivityNone

Chemical Abstracts Service Registry and Regulatory Classifications

Pentafluoropropionic anhydride is officially registered under Chemical Abstracts Service Registry Number 356-42-3, which serves as the primary identifier for regulatory and commercial purposes [1] [2] [4]. This registration number was established to provide unambiguous identification of the compound across global chemical databases and regulatory frameworks [9] [11]. The compound maintains consistent recognition across multiple international chemical registries and classification systems [4] [11].

The European Inventory of Existing Commercial Chemical Substances assigns the number 206-604-2 to pentafluoropropionic anhydride, indicating its status as a recognized chemical substance within European Union regulatory frameworks [1] [4] [9]. The Food and Drug Administration Unique Ingredient Identifier 0LFE7U11O5 provides specific recognition within United States pharmaceutical and chemical regulatory systems [1] [4] [5]. Additional registry identifications include the Molecular Design Limited Number MFCD00000429 and the Beilstein Registry Number 1806446 [4] [5] [11].

International transportation and hazard classification systems recognize pentafluoropropionic anhydride under United Nations Number 3265, categorizing it within the corrosive substances classification [11] [17]. The European Agreement concerning the International Carriage of Dangerous Goods by Road assigns the classification 8,III, indicating corrosive properties with moderate hazard potential [11] [17]. The Global Harmonized System of Classification and Labelling of Chemicals designates multiple hazard categories, including Category 1B for skin corrosion, Category 1 for serious eye damage, Category 3 for respiratory tract irritation, and Category 4 for acute inhalation toxicity [10] [20].

The Environmental Protection Agency Substance Registry System maintains comprehensive records for pentafluoropropionic anhydride under its Chemical Abstracts Service number, ensuring regulatory compliance and environmental monitoring capabilities [4] [22]. The National Cancer Institute assigns the designation NSC 174167 for research and database purposes [1] [4]. The United Nations Standard Products and Services Code 12352100 categorizes the compound within the appropriate commercial classification system [4].

Registry SystemIdentifier
Chemical Abstracts Service Registry Number356-42-3
European Inventory of Existing Commercial Chemical Substances Number206-604-2
Food and Drug Administration Unique Ingredient Identifier0LFE7U11O5
United Nations NumberUN3265
European Agreement concerning the International Carriage of Dangerous Goods by Road Classification8,III
Molecular Design Limited NumberMFCD00000429
Beilstein Registry Number1806446
National Cancer Institute NumberNSC 174167
Environmental Protection Agency Substance RegistryPentafluoropropionic anhydride (356-42-3)
United Nations Standard Products and Services Code12352100
Distributed Structure-Searchable Toxicity Database Substance IdentifierDTXSID70870515

XLogP3

3.5

UNII

0LFE7U11O5

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

356-42-3

Wikipedia

Pentafluoropropionic anhydride

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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